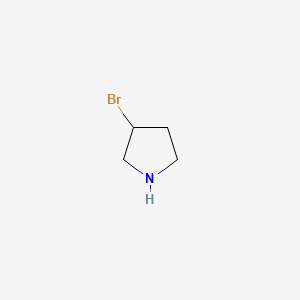

3-Bromopyrrolidine

Descripción general

Descripción

3-Bromopyrrolidine is a brominated nitrogen-containing heterocycle that has garnered interest due to its utility as a building block in organic synthesis. The compound is characterized by the presence of a pyrrolidine ring—a five-membered ring containing one nitrogen atom—with a bromine atom attached to the third position of the ring. This structure makes it a versatile intermediate for the synthesis of various pharmacologically active compounds and natural products.

Synthesis Analysis

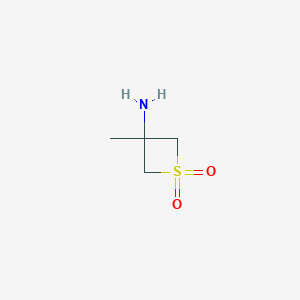

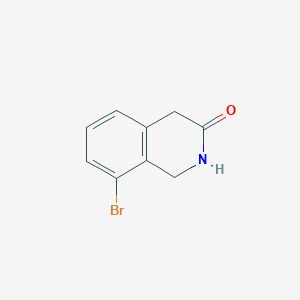

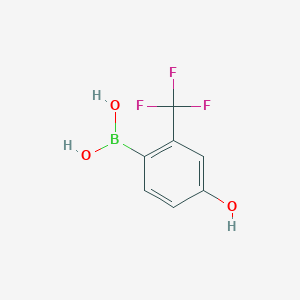

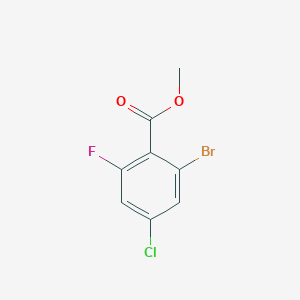

The synthesis of this compound derivatives has been explored through various methods. One approach involves the amino-thiocarbamate catalyzed bromoaminocyclization of 1,2-disubstituted olefinic amides, leading to the formation of 2-substituted 3-bromopyrrolidines with high enantioselectivity . Another method includes the regioselective bromofluorination of N-Boc-4-methylenepiperidine and 3-methylenepyrrolidine, which is a key step in the synthesis of fluorinated azaheterocycles . Additionally, a novel protocol has been developed for the synthesis of 3-amino-2-methylpyrrolidines, which involves the ring expansion of 2-(2-hydroxyethyl)-3-methylaziridines into 3-bromopyrrolidines .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using various spectroscopic techniques. For instance, the structure of new bromopyrrole alkaloids was proposed based on spectroscopic data from marine sponge extracts . Furthermore, the molecular structure and vibrational spectra of related compounds, such as 3-and 4-amino-2-bromopyridine, have been studied using density functional methods, providing insights into the electronic properties and reactivity of these molecules .

Chemical Reactions Analysis

This compound and its derivatives participate in a variety of chemical reactions. They can be used as intermediates in the synthesis of other heterocyclic compounds, such as dihydropyrroles and 2-substituted pyrrolidines . The bromine atom in the 3-position is a reactive site that can undergo nucleophilic substitution reactions, as demonstrated in the synthesis of 3-amino-2-methylpyrrolidines . Additionally, the synthesis of 3,4-dibromopyrrolidine has been reported, showcasing the potential for further functionalization of the pyrrolidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the presence of the bromine atom and the pyrrolidine ring. These compounds typically exhibit high reactivity due to the electrophilic nature of the bromine atom, making them suitable for further chemical transformations. The synthesis and structural studies of 3,4-dibromopyrrolidine hydrochloride, for example, reveal insights into the conformation and reactivity of such halogenated pyrrolidines . The properties of these compounds are crucial for their application in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

3-Bromopyrrolidine has been utilized in enantioselective synthesis processes. A study by Chen, Zhou, & Yeung (2012) developed a highly enantioselective approach for producing 2-substituted 3-bromopyrrolidines. This method involves amino-thiocarbamate catalyzed bromoaminocyclization, leading to pyrrolidine products convertible to other useful building blocks.

Synthesis of Substituted Pyrrolidines

Research from 1967 by Ruopp, Schilling, & Brown, highlights the synthesis of several 1-substituted-3-bromopyrrolidines, demonstrating the compound's significance in producing physiologically active substances, particularly those affecting the central nervous system (Ruopp, Schilling, & Brown, 1967).

Development of Anticonvulsant Agents

A study by Unverferth et al. in 1998 examined the synthesis of 3-aminopyrroles, which are derived from this compound. They found that these compounds exhibit considerable anticonvulsant activity with minimal neurotoxicity, highlighting this compound's role in developing potential anticonvulsant drugs (Unverferth et al., 1998).

Antimicrobial Activity

Cvetković et al. (2019) synthesized new derivatives of this compound and evaluated their antifungal activities. One particular bromo derivative showed significant inhibitory activities against a broad spectrum of fungi, suggesting its potential as a novel fungicide (Cvetković et al., 2019).

Anticancer Research

This compound has been studied extensively for its anticancer properties. Azevedo-Silva et al. (2016) discussed 3-bromopyruvate, a derivative of this compound, as a potent anticancer agent, highlighting its ability to selectively target cancer cells without affecting normal tissues (Azevedo-Silva et al., 2016).

Application in Prostate Cancer Treatment

Pichla et al. (2019) found that metastatic prostate cancer cells are highly sensitive to 3-bromopyruvic acid, a compound derived from this compound. This study suggested its potential utility in treating metastatic prostate cancer, especially in limiting metastasis (Pichla et al., 2019).

Energy Metabolism in Cancer Cells

Valenti, Vacca, & de Bari (2015) studied the impact of 3-bromopyruvate on human prostate cancer cells, focusing on its effects on cell energy metabolism, the glutathione pool, and the glyoxalase system. Their findings contribute to understanding how this compound derivatives can induce rapid cancer cell death (Valenti, Vacca, & de Bari, 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that pyrrolidine derivatives, which include 3-bromopyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a common feature in many bioactive molecules .

Mode of Action

The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that this compound may interact with its targets in a way that is influenced by its three-dimensional structure.

Biochemical Pathways

Pyrrolidine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Given the broad range of bioactivities associated with pyrrolidine derivatives, it’s likely that the effects of this compound would depend on the specific biological context in which it is used .

Action Environment

It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the action of this compound could be influenced by its molecular environment.

Análisis Bioquímico

Biochemical Properties

3-Bromopyrrolidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with enzymes such as hexokinase, which is involved in glycolysis. The interaction between this compound and hexokinase results in the inhibition of the enzyme’s activity, thereby affecting the glycolytic pathway . Additionally, this compound can form covalent bonds with proteins, leading to modifications that alter their function and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting ATP production . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cellular behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary actions is the inhibition of glycolytic enzymes, such as hexokinase, by forming covalent bonds with the enzyme’s active site . This inhibition leads to a decrease in ATP production, which is critical for cell survival. Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS), further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term studies have shown that this compound can cause sustained inhibition of cellular functions, leading to prolonged effects on cell viability and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce severe toxic effects, including liver and kidney damage . These findings highlight the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily targeting glycolysis and mitochondrial metabolism. It inhibits key enzymes in these pathways, leading to a reduction in ATP production and an increase in oxidative stress . The compound’s effects on metabolic flux and metabolite levels have been studied extensively, revealing its potential as a metabolic inhibitor in cancer therapy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in mitochondria, where it exerts its cytotoxic effects by disrupting mitochondrial function .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria. This localization is crucial for its activity, as it targets mitochondrial enzymes and disrupts ATP production . The compound’s ability to localize to specific subcellular compartments is influenced by its chemical structure and the presence of targeting signals .

Propiedades

IUPAC Name |

3-bromopyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrN/c5-4-1-2-6-3-4/h4,6H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYCQJXBNJJMDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672550 | |

| Record name | 3-Bromopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

952797-35-2 | |

| Record name | 3-Bromopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

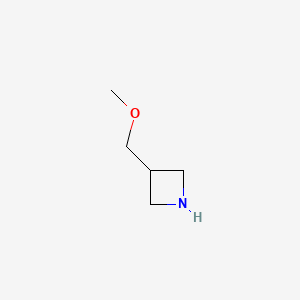

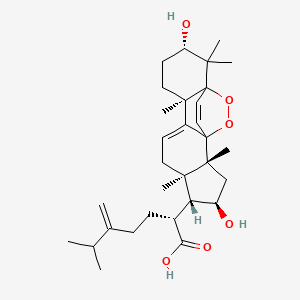

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-B]pyridin-6-amine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-](/img/structure/B3030683.png)

![[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride](/img/structure/B3030697.png)

![[Rucl(P-cymene)((R)-xylbinap)]CL](/img/structure/B3030698.png)

![(R)-RuCl[(p-cymene)(DTBM-SEGPHOS)]Cl](/img/structure/B3030699.png)

![9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene](/img/structure/B3030701.png)